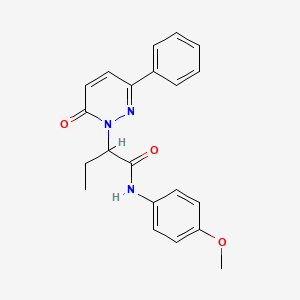![molecular formula C13H13F3N2O3 B5087542 (2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5087542.png)
(2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes both phenolic and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-3-methylbenzaldehyde with 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This dual action enables the compound to exert its biological effects through multiple pathways, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(chloromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (2-hydroxy-3-methylphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
(2-hydroxy-3-methylphenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-7-4-3-5-9(10(7)19)11(20)18-12(21,13(14,15)16)6-8(2)17-18/h3-5,19,21H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZLLNSCZELAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC(=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5087468.png)
![(4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione](/img/structure/B5087480.png)
![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5087490.png)
![N-[3-(diethylamino)propyl]-3,5-dimethoxybenzamide](/img/structure/B5087492.png)
![5-methyl-3-(2-methylpropyl)-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}dihydrofuran-2(3H)-one (non-preferred name)](/img/structure/B5087494.png)
![2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate](/img/structure/B5087502.png)
![2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5087507.png)
![N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)](/img/structure/B5087514.png)


![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)
![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)
